tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate
Description
tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate (CAS: 2092459-87-3) is a pyridazine-derived compound with the molecular formula C₁₀H₁₄ClN₃O₂ and a molecular weight of 243.69 g/mol . The structure features a pyridazine ring substituted with a chloromethyl group at position 6 and a tert-butyl carbamate group at position 2. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other heterocyclic drugs. Its chloromethyl group enhances reactivity in nucleophilic substitution reactions, making it valuable for further functionalization .
Properties
Molecular Formula |
C10H14ClN3O2 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
tert-butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)12-8-5-4-7(6-11)13-14-8/h4-5H,6H2,1-3H3,(H,12,14,15) |
InChI Key |
BTOLXAHUJVYTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate typically involves the reaction of 6-(chloromethyl)pyridazine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established and involves standard organic synthesis techniques.
Chemical Reactions Analysis
tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The pyridazine ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states and derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets are still under investigation, but it is known to affect cellular processes by binding to specific proteins and altering their activity .
Comparison with Similar Compounds
Pyridazine-Based Analogs
Pyridazine derivatives with halogenated substituents are critical for tuning reactivity and pharmacological properties. Key analogs include:
Key Observations :
- Halogen Influence : The chloromethyl derivative (target compound) balances reactivity and stability, whereas bromo- and iodo-analogs are more reactive but less stable due to weaker C–X bonds .
- Aminomethyl Derivative: The amino-substituted analog (CAS: 1823277-40-2) exhibits lower molecular weight (224.26 g/mol) and predicted basicity (pKa ~11.45), making it suitable for pH-sensitive applications .
Pyridine-Based Carbamates
Pyridine analogs differ in ring structure (one nitrogen vs. two adjacent nitrogens in pyridazine), affecting electronic properties and applications:
Key Observations :
- Electronic Effects : Pyridazine’s dual nitrogen atoms increase ring electron deficiency compared to pyridine, enhancing electrophilic substitution rates in the target compound .
- Substituent Bulk : Methoxy or pivalamide groups (e.g., tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate, MW: 327.81) improve metabolic stability but reduce reaction rates .
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